Product packaging for Quingestanol(Cat. No.:CAS No. 10592-65-1)

Quingestanol

Cat. No.: B080394
CAS No.: 10592-65-1
M. Wt: 366.5 g/mol
InChI Key: PCJFRMOEZQQSAX-AIOSZGMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quingestanol is a synthetic progestin belonging to the 19-nortestosterone group, with the molecular formula C25H34O2 and a molar mass of 366.545 g/mol . It acts as a prodrug and is rapidly converted in the body to the active hormone norethisterone (norethindrone) . While this compound itself was not marketed, its derivative, this compound acetate, was historically used as an oral contraceptive, providing valuable insights into its pharmacological profile . Research on this compound acetate demonstrates that its contraceptive mechanism is multi-factorial. Studies indicate it can suppress pre-ovulatory peaks of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), alter endometrial morphology, disturb corpus luteum function, and cause significant changes in cervical mucus that inhibit sperm penetration . This makes this compound a compound of interest for studying the mechanisms of hormonal contraception and female reproductive biology. It is strictly for research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O2 B080394 Quingestanol CAS No. 10592-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJFRMOEZQQSAX-AIOSZGMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147422
Record name Quingestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10592-65-1
Record name Quingestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10592-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quingestanol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quingestanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quingestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quingestanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINGESTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Development of Quingestanol

Genesis of 3-Enol Ethers in Steroid Synthesis

The modification of steroids at the C3 position to create 3-enol ethers was a significant strategy in medicinal chemistry to enhance the oral bioavailability and duration of action of parent hormones. The synthesis of these ethers can be accomplished through several methods. One common approach involves the reaction of a 3-keto steroid with an orthoformate, such as ethyl orthoformate, in the presence of an acid catalyst. nih.goviarc.fr This reaction generates a 3-enol ether of the corresponding 3,5-diene. nih.goviarc.fr

Another method for the formation of 3-enol ethers is through the action of an alkylating agent, like a halide or sulfate, on the 3-hydroxylated steroid in a basic medium. google.com The choice of solvent and reaction conditions is crucial; polar solvents and an alkaline medium favor the enolization process, which can lead to a stable 3-enol compound. google.com

This chemical modification was not unique to progestins. For instance, the estrogen ethinylestradiol was converted to its 3-cyclopentyl ether, quinestrol (B1678685), and its 3-methyl ether, mestranol, to create long-acting estrogens. wikipedia.orgwikipedia.org Similarly, testosterone (B1683101) was modified to create penmesterol (B1258544) (methyltestosterone 3-cyclopentyl enol ether). wikipedia.org The underlying principle was that the increased lipophilicity of the enol ether derivatives allowed for their storage in and slow release from adipose tissue, thereby prolonging their metabolic half-life. wikipedia.org

The synthesis of 19-nor-steroids, the class to which Quingestanol belongs, often utilizes the Birch reduction of steroids that have an aromatic A-ring. core.ac.ukunam.mx The removal of the C19-methyl group, a defining feature of this class, was found to enhance the biological activity of many steroid hormones. core.ac.ukunam.mx The combination of the 19-nor steroid core with a 3-enol ether functional group represents a key strategy in the development of potent, orally active synthetic hormones.

Milestones in this compound Development and Initial Characterization

This compound is chemically known as norethisterone 3-cyclopentyl enol ether. wikipedia.org It is a direct derivative of norethisterone, a potent progestin first synthesized from testosterone. unam.mxwikipedia.org The synthesis of norethisterone itself involves the removal of the methyl group at C19 and the addition of an ethynyl (B1212043) group at the C17α position, modifications that significantly increase progestogenic activity and oral bioavailability. wikipedia.org

This compound is a prodrug of norethisterone, meaning it is converted into norethisterone in the body. wikipedia.org The key derivative used in pharmaceutical applications was this compound acetate (B1210297), the 17β-acetate ester of this compound. wikipedia.org Chemically, this compound acetate is 3-(cyclopentyloxy)-17α-ethynylestra-3,5-dien-17β-yl acetate. wikipedia.org It was patented in 1963 and introduced for medical use in Italy in 1972. wikipedia.org

Initial characterization of this compound acetate identified it as a progestogen with weak androgenic and estrogenic activity. wikipedia.org It was developed for use as an oral contraceptive. si.edu One notable application was in a once-a-month contraceptive pill, where it was combined with the long-acting estrogen quinestrol (ethinylestradiol 3-cyclopentyl ether). wikipedia.orgnih.govkarger.comwho.int The rationale for this combination was to use the long-acting estrogen to inhibit ovulation while the progestogen component would ensure regular withdrawal bleeding. who.int

Evolution of Research Perspectives on this compound

Research on this compound acetate evolved from initial synthesis and characterization to more detailed investigations of its metabolism, mechanism of action, and clinical applications.

Metabolism studies in women confirmed that this compound acetate is a prodrug. nih.gov After oral administration, it is absorbed and undergoes biotransformation through two primary pathways: deacetylation to form this compound and O-dealkylation at the C3 position to yield norethisterone acetate. nih.gov Both of these intermediate metabolites are subsequently converted to the active compound, norethisterone. nih.govncats.io Unlike some other 3-cyclopentyl enol ethers such as quinestrol, this compound acetate was found not to be significantly stored in fat, and therefore did not exhibit a similarly prolonged duration of action. wikipedia.org

Comparative studies were conducted to evaluate the progestational activity of this compound acetate relative to other progestins of the era. nih.gov One study compared its activity to chlormadinone (B195047) acetate, norgestrel (B7790687), progesterone (B1679170), norethisterone acetate, and lynestrenol (B534155), highlighting significant differences in their physiological activity relative to their dosage weight. nih.gov

The compound was also investigated for different contraceptive regimens, including as a postcoital contraceptive and for use during the puerperium, where it was noted not to interfere with lactation. karger.com Research also explored the biochemical effects of its use, particularly in combination with quinestrol in once-a-month formulations. These studies monitored effects on serum lipids, noting significant elevations in triglycerides, free fatty acids, and phospholipids, similar to changes seen with daily combination pills. nih.govnih.gov

Ultimately, while this compound itself was never marketed, its acetate derivative, this compound acetate, saw use in specific contraceptive formulations, contributing to the diverse landscape of hormonal contraceptives developed during the mid-20th century. wikipedia.orgwikipedia.orgsi.edu

Pharmacological Profile of Quingestanol

Receptor Agonism and Ligand Binding Dynamics

Quingestanol's activity is defined by its ability to bind to and activate specific hormone receptors, leading to a cascade of cellular responses.

As a progestin, this compound's principal mechanism of action is its agonistic activity at the progesterone (B1679170) receptor (PR). wikipedia.org Progestogens like this compound mimic the effects of natural progesterone. Studies analyzing the binding affinity of various progestins to the progesterone receptor in rabbit lung cytosol demonstrated that this compound does bind to this receptor, although its relative affinity is lower than that of progesterone and other synthetic progestins like norgestrel (B7790687) and norethindrone (B1679910). nih.gov The binding of a progestin to the PR initiates a change in the receptor's conformation, leading to its dimerization and subsequent binding to specific DNA sequences known as progesterone response elements (PREs) in the nucleus, thereby modulating the transcription of target genes. ebi.ac.ukwikidoc.org

This compound is reported to possess weak androgenic activity. wikipedia.org This is attributed to its nature as a 19-nortestosterone derivative and its interaction with the androgen receptor (AR). wikipedia.orgiiab.me The binding of an androgen to the AR triggers a conformational change, dissociation from heat shock proteins, and translocation to the nucleus. wikidoc.org In the nucleus, the receptor dimerizes and binds to hormone response elements on the DNA, influencing the transcription of androgen-responsive genes. wikidoc.org The androgenic potential of norethisterone and its prodrugs, including this compound, is an inherent characteristic. wikipedia.org

This compound exhibits weak estrogenic activity. wikipedia.org However, some sources suggest it has no measurable affinity for the estrogen receptor. ncats.io This discrepancy may arise from the fact that this compound is a prodrug of norethisterone, which itself has some estrogenic effects. wikipedia.org

This compound has been shown to bind to the glucocorticoid receptor (GR). ncats.io However, its affinity for the GR is considered to be low. One study noted that less than 0.2% of the affinity of dexamethasone, a potent glucocorticoid. iiab.me The binding of substances to the GR can lead to the regulation of genes involved in development, metabolism, and the immune response. medchemexpress.cn

Cellular and Molecular Mechanisms of Action

The contraceptive and therapeutic effects of this compound are a direct result of its interactions with hormone receptors, which in turn trigger specific cellular and molecular events.

The primary mechanism by which this compound prevents pregnancy is the inhibition of ovulation. who.int This is achieved through its progestogenic activity, which suppresses the secretion of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. nih.govwikipedia.org

During a normal menstrual cycle, a mid-cycle surge in LH is the direct trigger for ovulation. By maintaining a steady level of progestogenic activity, this compound prevents this LH surge. nih.gov Studies have shown a suppression of the preovulatory FSH and LH peaks in women treated with this compound acetate (B1210297). nih.gov This suppression of gonadotropins inhibits follicular development and the subsequent release of an egg from the ovary. wikipedia.org

Additional mechanisms contributing to its contraceptive effect include alterations in the cervical mucus, making it more viscous and less permeable to sperm, and changes to the endometrium that may hinder implantation. nih.govaiims.edu Studies have observed that this compound acetate can slightly alter endometrial morphology. nih.gov

Table of Receptor Binding Affinity

ReceptorBinding Affinity/Activity
Progesterone ReceptorAgonist; Binds with lower affinity than progesterone. wikipedia.orgnih.gov
Androgen ReceptorWeak agonist activity. wikipedia.orgncats.io
Estrogen ReceptorWeak estrogenic activity reported, though some sources indicate no measurable affinity. wikipedia.orgncats.io
Glucocorticoid ReceptorBinds to the receptor. ncats.io

Cervical Mucus Alterations and Sperm Transport Inhibition

A primary and well-documented effect of this compound is the alteration of cervical mucus. nih.govscispace.com It causes a thickening of the cervical mucus, which in turn traps sperm and inhibits their transport through the cervix. aiims.edunih.gov This change in the consistency and properties of the cervical mucus, such as viscosity and ferning, presents a significant barrier to sperm penetration. nih.gov This mechanism is a crucial component of its contraceptive efficacy, as it directly interferes with the ability of sperm to reach and fertilize an ovum. aiims.eduijpp.com The inhibition of sperm transport due to these mucus changes is considered one of the primary factors in the contraceptive action of low-dose this compound acetate. nih.gov

Hypothalamic-Pituitary-Ovarian Axis Modulation

This compound influences the complex interplay of hormones within the hypothalamic-pituitary-ovarian (HPO) axis. ijpp.comwikipedia.org The HPO axis is the central control system for the menstrual cycle, regulating the release of gonadotropins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). glowm.comverawellness.com.au Administration of this compound acetate has been shown to cause a subtle disturbance in hypothalamic-pituitary function, characterized by the suppression of the preovulatory peaks of both FSH and LH. nih.govscispace.com This modulation can disrupt the normal hormonal cascade that leads to follicular development and ovulation. wikipedia.org By altering the feedback mechanisms within the HPO axis, this compound can contribute to the prevention of ovulation and disturbances in corpus luteum function. nih.govresearchgate.net

Enzyme Activity Modulation within Reproductive Tissues

The administration of steroidal contraceptives, including progestogens like this compound, leads to marked alterations in various endometrial enzymes. glowm.com These enzymatic changes are indicative of the profound impact these steroids have on the biochemical environment of the endometrium. glowm.com While specific studies detailing the direct modulation of every enzyme by this compound are limited, the broader class of progestogens is known to influence enzymatic pathways critical for endometrial receptivity and implantation. For instance, the expression of certain genes and the activity of enzymes they code for, which are essential for preparing the endometrium for pregnancy, can be altered. nih.gov This modulation of enzyme activity is considered an important aspect of how these steroids inhibit implantation. glowm.com

Comparative Pharmacological Potency

The pharmacological potency of a progestogen is a critical factor in determining its clinical efficacy and is often assessed by comparing its effects to other established compounds.

Relative Potency to Norethindrone Acetate

This compound acetate is the 3-cyclopentyl enol ether of norethisterone acetate (also known as norethindrone acetate). who.int It is considered to be a progestin with a potency that is approximately twice that of norethindrone on a weight basis. colab.wsnih.gov This indicates that a smaller dose of this compound acetate is required to produce a similar progestational effect as norethindrone acetate. Norethindrone acetate itself is a prodrug of norethindrone, and both are considered to have moderate androgenic activity. encyclopedia.pubnih.gov

Comparison with Other Progestogens

When compared to a range of other progestational molecules, this compound acetate has demonstrated marked statistical differences in its progestomimetic and contraceptive activities. nih.gov In a comparative study against chlormadinone (B195047) acetate, norgestrel, progesterone, norethisterone acetate, and lynestrol, the physiological activity of this compound acetate was found to be distinct. nih.gov The concept of evaluating contraceptive efficacy based on the physiological activity of each ingredient, rather than solely on its weight, highlights the unique profile of this compound. nih.gov In the broader context of progestins used in oral contraceptives, norethindrone, norethindrone acetate, and ethynodiol (B195179) diacetate are considered to have roughly equivalent potency, whereas norgestrel is about five to ten times as potent, and levonorgestrel (B1675169) is ten to twenty times as potent. nih.gov

Interactive Table: Relative Potency of Selected Progestogens

ProgestogenRelative Potency Comparison
This compound Acetate ~2x the potency of Norethindrone Acetate colab.wsnih.gov
Norethindrone Baseline for comparison
Norethindrone Acetate Roughly equivalent to Norethindrone nih.gov
Ethynodiol Diacetate Roughly equivalent to Norethindrone nih.gov
Norgestrel ~5-10x the potency of Norethindrone nih.gov
Levonorgestrel ~10-20x the potency of Norethindrone nih.gov

Metabolic Pathways and Biotransformation of Quingestanol

Absorption and Systemic Bioavailability

Following oral administration, quingestanol acetate (B1210297) is absorbed rapidly and demonstrates a high degree of systemic bioavailability. wikipedia.orgwikipedia.orgwikipedia.org This efficient absorption is the first step in its journey, allowing the compound to enter the bloodstream and travel to the liver and other tissues where metabolic processes occur. Unlike some other steroid enol ethers, this compound acetate is not significantly stored in body fat, and therefore does not have a prolonged duration of action from depot effects. wikipedia.org

Initial Biotransformation Pathways

Once absorbed, this compound acetate enters its initial phase of biotransformation, which involves two primary metabolic pathways. wikipedia.orgwikipedia.orgwikipedia.org Plasma analysis after administration has shown that the parent drug is converted into two main intermediate metabolites. wikipedia.org

Table 1: Initial Biotransformation of this compound Acetate

Pathway Description Resulting Metabolite
Deacylation The removal of the acetate group from the this compound acetate molecule. This compound
O-Dealkylation The removal of the cyclopentyl group from the enol ether at the C3 position. Norethindrone (B1679910) Acetate

This table summarizes the two initial metabolic pathways for this compound acetate as identified in plasma studies. wikipedia.orgwikipedia.orgwikipedia.org

One of the initial metabolic steps is the deacylation of this compound acetate. wikipedia.orgwikipedia.org This hydrolytic reaction removes the acetate ester at the C17β position, yielding this compound (norethisterone 3-cyclopentyl enol ether). wikipedia.orgwikipedia.org

Simultaneously, a second pathway involves the O-dealkylation of this compound acetate. wikipedia.orgwikipedia.org This process cleaves the cyclopentyl enol ether at the C3 position, resulting in the formation of norethindrone acetate. wikipedia.orgwikipedia.org

Subsequent Metabolite Conversion: Formation of Norethindrone

The two intermediate metabolites, this compound and norethindrone acetate, are not the final active compounds. Both are subsequently converted to norethindrone. wikipedia.orgwikipedia.orgwikipedia.org Norethindrone is the ultimate biologically active progestin derived from the administration of this compound acetate. wikipedia.org The metabolic conversion of norethindrone acetate to norethindrone is a well-established step for many progestin prodrugs.

Excretion Pathways and Metabolite Profiles

The elimination of this compound's metabolites from the body follows pathways common to steroid hormones. After its conversion to norethindrone, the metabolites undergo further biotransformation, primarily through reduction and subsequent conjugation with sulfates and glucuronides to increase their water solubility for excretion. wikidoc.org While specific mass balance studies for this compound acetate are not extensively detailed in recent literature, analysis of its metabolites provides clear indicators of its excretion. Studies have identified glucuronide conjugates in the blood, and analyses of the final active metabolite, norethindrone, show that it and its conjugates are excreted in both urine and feces. wikipedia.orgwikidoc.org

Metabolic Interactions with Other Pharmacological Agents

The metabolism of this compound can be significantly affected by the concurrent use of other drugs. These interactions can either decrease its efficacy by accelerating its metabolism or increase its concentration, potentially leading to other effects.

Enzyme Inducers: Drugs that induce hepatic microsomal enzymes, particularly the cytochrome P450 (CYP450) system, can increase the metabolism of this compound. wikipedia.orgscielo.br This leads to a lower serum concentration and potentially reduced therapeutic efficacy. wikipedia.org

Anticonvulsants: Phenobarbital, phenytoin, and carbamazepine (B1668303) can increase the metabolism of progestins. wikidoc.orgwikipedia.org

Antituberculous Drugs: Rifampicin is a potent enzyme inducer that can significantly increase the metabolism of this compound acetate. wikipedia.org

Enzyme Inhibitors: Conversely, drugs that inhibit CYP450 enzymes can decrease the metabolism of this compound, leading to higher serum levels.

Antifungals: Azole antifungals like fluconazole (B54011) can increase the bioavailability of this compound. wikipedia.org

Other Interactions:

Absorption: The bile acid sequestrant cholestyramine can decrease the absorption of this compound from the gut, reducing its serum concentration. wikipedia.org

Additive Effects: In animal studies, the simultaneous administration of amphetamine and this compound acetate resulted in an additive inductive action on drug-metabolizing enzymes. rcsb.org

Table 2: Summary of this compound Metabolic Interactions

Interacting Agent Class Specific Drug Example(s) Effect on this compound Mechanism
Anticonvulsants Carbamazepine, Phenobarbital, Phenytoin Decreased serum concentration/efficacy. wikipedia.org Increased metabolism via CYP450 induction. wikidoc.orgwikipedia.org
Antimycobacterials Rifampicin Increased metabolism. wikipedia.org Potent CYP450 induction.
Azole Antifungals Fluconazole Increased bioavailability. wikipedia.org Inhibition of metabolism. wikipedia.org
Bile Acid Sequestrants Cholestyramine Decreased absorption/serum concentration. wikipedia.org Binding in the gastrointestinal tract. wikipedia.org
CNS Stimulants Amphetamine Additive effect on drug-metabolizing enzymes (in rats). rcsb.org Enzyme induction. rcsb.org

This table provides a summary of key pharmacological agents that interact with the metabolism of this compound.

Impact of Enzyme Inducers

Enzyme inducers are substances that increase the activity of metabolic enzymes, such as those in the cytochrome P450 system. mims.comwikidata.org When a CYP enzyme is induced, it accelerates the metabolism of its substrate drugs. biochem-technologies.com This leads to a more rapid breakdown of the drug, resulting in lower plasma concentrations and potentially reducing its therapeutic efficacy. mims.com

The metabolism of this compound can be significantly increased by the co-administration of various enzyme inducers. This accelerated metabolism primarily manifests as a decreased serum concentration of the active compound. wikipedia.orgnih.gov For instance, potent CYP3A4 inducers like the antibiotic Rifampicin and anticonvulsants such as Carbamazepine, Phenytoin, and Felbamate have been shown to decrease the exposure to norethindrone, the active metabolite of this compound. wikipedia.orgwikipedia.org

A variety of other compounds are known to increase the metabolic rate of this compound. These include certain anticonvulsants, antibiotics, and other agents. wikipedia.orgnih.gov A study in female rats demonstrated that while this compound acetate alone increased the activity of some drug-metabolizing enzymes, its combination with amphetamine showed a more pronounced inductive action, suggesting an additive effect. wikipedia.org

Below is a table summarizing various compounds that have been identified as inducers of this compound's metabolism.

Enzyme Inducer Effect on this compound Reference
AminoglutethimideMetabolism can be increased wikipedia.org
AmobarbitalMetabolism can be increased wikipedia.org
ApalutamideSerum concentration can be decreased wikipedia.org
AprepitantSerum concentration can be decreased wikipedia.org
ArmodafinilMetabolism can be increased wikipedia.org
BexaroteneTherapeutic efficacy can be decreased wikipedia.org
BosentanSerum concentration can be decreased wikipedia.org
BrexanoloneMetabolism can be increased wikipedia.org
BrivaracetamMetabolism can be increased wikipedia.org
CalcitriolMetabolism can be increased wikipedia.org
CannabidiolMetabolism can be increased wikipedia.org
CarbamazepineSerum concentration can be decreased wikipedia.org
CerivastatinMetabolism can be increased wikipedia.org
CyclophosphamideMetabolism can be increased wikipedia.org
DabrafenibSerum concentration can be decreased wikipedia.org
EzogabineMetabolism can be increased wikipedia.org
FelbamateMetabolism can be increased wikipedia.org
IvosidenibMetabolism can be increased wikipedia.org
LacosamideMetabolism can be increased wikipedia.org
LamotrigineMetabolism can be increased wikipedia.org
LesinuradMetabolism can be increased wikipedia.org
MavacamtenSerum concentration can be decreased nih.gov
RifampicinMetabolism can be increased nih.gov

Impact of Enzyme Inhibitors

In contrast to inducers, enzyme inhibitors are substances that decrease the activity of metabolic enzymes. mims.com By blocking or reducing the function of enzymes like those in the CYP450 family, inhibitors slow down the metabolism of substrate drugs. mims.commims.com This deceleration leads to an accumulation of the drug in the body, resulting in higher plasma concentrations and a longer half-life, which can alter the drug's effects. mims.com

The metabolism of this compound can be decreased when it is administered concurrently with known enzyme inhibitors. wikipedia.org This inhibition typically results in an increased serum concentration or bioavailability of this compound. wikipedia.org For example, potent CYP3A4 inhibitors such as the antifungal Ketoconazole, the antibiotic Clarithromycin, and certain antiviral medications like Amprenavir and Boceprevir can significantly impair the metabolic clearance of this compound. wikipedia.orgwikipedia.org

Other substances, including the antibiotic Ciprofloxacin and the cardiovascular drug Amiodarone, have also been identified as inhibitors of this compound's metabolism. wikipedia.org The consumption of grapefruit juice, a well-known inhibitor of CYP3A4, can also interfere with the metabolism of drugs that are substrates for this enzyme. mims.com

The following table details several compounds known to inhibit the metabolic pathways of this compound.

Enzyme Inhibitor Effect on this compound Reference
AmiodaroneMetabolism can be decreased wikipedia.org
AmprenavirMetabolism can be decreased wikipedia.org
BoceprevirSerum concentration can be increased wikipedia.org
CiprofloxacinMetabolism can be decreased wikipedia.org
ClarithromycinMetabolism can be decreased wikipedia.org
DelavirdineMetabolism can be decreased wikipedia.org
FedratinibSerum concentration can be increased wikipedia.org
FluconazoleBioavailability can be increased wikipedia.org
IvacaftorSerum concentration can be increased wikipedia.org
KetoconazoleMetabolism can be decreased wikipedia.org

Biological and Physiological Effects of Quingestanol

Systemic Endocrine and Metabolic Perturbations

Quingestanol, particularly when used in combination with an estrogen like quinestrol (B1678685), induces notable changes in systemic endocrine and metabolic markers. These alterations primarily involve hormonal transport proteins, carbohydrate metabolism, and the renin-angiotensin system.

Oral contraceptives containing a progestogen and an estrogen can alter the concentration of various plasma proteins. who.int Specifically, the use of a combination of quinestrol and this compound acetate (B1210297) has been associated with an increase in "carrier-proteins" such as cortisol-binding globulin (also known as transcortin). who.intwikidoc.org Cortisol-binding globulin is the primary transport protein for glucocorticoids and progestins in the blood. wikidoc.org The qualitative changes in blood protein concentrations prompted by oral contraceptives are often similar to those observed during pregnancy, though typically less pronounced. who.int

In a long-term study involving menopausal diabetic women, however, three years of daily this compound therapy did not significantly alter endocrine indices such as plasma 11(OH) corticosteroids. nih.gov This suggests that the effects on hormonal binding proteins may vary depending on the specific formulation and patient population.

The impact of this compound on carbohydrate metabolism has been a subject of clinical investigation. While oral contraceptives, in general, are known to affect insulin (B600854) release mechanisms and peripheral insulin target tissues, the specific effects can vary. who.int

A three-year study of menopausal diabetic women receiving continuous this compound therapy noted a small increase in fasting blood glucose levels and more significant hypoglycemia following an oral carbohydrate challenge by the 36th month of treatment. nih.gov However, researchers suggested this might reflect the natural progression of treated diabetes mellitus rather than a direct drug effect. nih.gov Throughout the same study, insulin responses to oral glucose remained relatively unchanged. nih.gov

The renin-angiotensin system, a critical regulator of blood pressure and fluid balance, can be influenced by hormonal contraceptives, primarily due to their estrogenic component. who.int Estrogens stimulate the liver to produce an increased amount of angiotensinogen (B3276523) (also known as plasma renin substrate). who.intnih.gov This elevation in substrate leads to a subsequent increase in plasma renin activity and the production of angiotensin II. who.int While this effect is well-documented for combination oral contraceptives, the specific contribution of this compound alone is less clear. However, formulations combining this compound with an estrogen would be expected to exhibit these effects. who.intnih.gov

Reproductive System Responses

This compound exerts profound effects on the female reproductive system, leading to significant alterations in menstrual patterns and changes in the morphology and function of the ovaries and uterus.

One of the most significant effects of this compound administration is the disruption of the normal menstrual cycle. capes.gov.br Studies have reported a high incidence of menstrual irregularities, which is a primary reason for discontinuation among users. capes.gov.br

Bleeding patterns are frequently altered. In a study of continuous low-dose this compound acetate, menstrual cycle disruption was experienced by 86% of all users. capes.gov.br This included intermenstrual bleeding, amenorrhea (absence of menstruation), and menorrhagia (heavy or prolonged bleeding). capes.gov.br Another study involving postpartum women found that while cycle length and flow were often consistent with normal cycles, a high percentage of patients experienced amenorrhea and intermenstrual bleeding. nih.gov

When used in a once-a-month combination with quinestrol, bleeding patterns were also affected. One study noted that withdrawal bleeding typically began 1-2 weeks after ingestion, and while cycle length was regular for the majority, the duration and amount of bleeding were often increased. who.int Another trial found cycle length to be normal in 80% of patients but also reported irregular bleeding, especially during the first few cycles of use. nih.gov

Table 1: Menstrual Irregularities Associated with this compound Use in Clinical Studies

FindingStudy PopulationThis compound RegimenIncidenceCitation
Menstrual Cycle Disruption General Users0.3 mg dailyExperienced by 86% of users capes.gov.br
Intermenstrual Bleeding General Users0.3 mg daily63.6% of all users capes.gov.br
Breakthrough Bleeding General UsersMonthly with QuinestrolNoted by 79% of subjects who.int
Intermenstrual Bleeding Postpartum Women300 mcg daily35% of all patients nih.gov
Amenorrhea General Users0.3 mg daily19.8% of all users capes.gov.br
Amenorrhea Postpartum Women300 mcg daily65% of patients (in 24% of cycles) nih.gov
Amenorrhea General UsersMonthly with QuinestrolDeveloped in 33-50% of women after 6 months who.int
Menorrhagia (Heavy Bleeding) General Users0.3 mg daily2.9% of all users capes.gov.br
Increased Bleeding Duration General UsersMonthly with QuinestrolBleeding ≥7 days in 20-33% of cycles who.int

This compound induces significant morphological and functional changes in both the ovaries and the uterus. A primary mechanism of its contraceptive action involves altering the endometrial lining to make it unsuitable for implantation. nih.govwikipedia.org

Studies on endometrial biopsies show that this compound treatment leads to distinct histological changes. In women taking a continuous microdose, the endometrial morphology was found to be slightly altered. nih.gov When administered as a once-a-month pill with quinestrol, biopsies showed early secretory patterns within days of the dose, followed by predominantly proliferative changes later in the cycle. capes.gov.br Another study noted that proliferative pattern changes occurred in 44% of patients using this compound. researchgate.net In general, progestins can cause the endometrium to become atrophic or quiescent. who.intwikipedia.org

Functionally, this compound impacts the ovulatory cycle. Research indicates it can suppress the preovulatory peaks of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.gov This inhibition of gonadotropins disrupts ovulation and subsequent corpus luteum function, as evidenced by decreased serum progesterone (B1679170) levels during the luteal phase. who.intnih.gov While some ovarian biopsies have shown normal corpora lutea, others have revealed the presence of distended follicular cysts. researchgate.net Long-term use of contraceptive steroids may also lead to a reduction in ovarian size. annualreviews.org

Extra-Reproductive Tissue Responses

Studies have investigated the impact of this compound on the ocular system, with a particular focus on intraocular pressure (IOP). Research in animal models has demonstrated that topically applied progestogens, including this compound acetate, can lead to a reduction in ocular tension in conscious rabbits. This suggests a potential role for this compound in modulating the physiological processes that regulate pressure within the eye.

However, the precise mechanisms and context of this effect remain under investigation. For instance, one study found that when large doses of this compound were administered directly into the vitreous of rabbit eyes, they did not produce a reduction in IOP. nih.gov This finding suggests that the hypotensive effect observed with topical application may not be due to a direct action on the internal structures of the eye but could involve other pathways. nih.gov The compound has been listed as a component in various patent applications for ocular condition treatments.

This compound has been shown to exert influence on the morphology and function of the pituitary gland. As a progestin, it can inhibit the secretion of gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland, a mechanism central to its contraceptive action. cabidigitallibrary.orghormonebalance.org This suppression occurs at the level of the hypothalamus and the pituitary, disrupting the normal hormonal cycle that leads to ovulation. cabidigitallibrary.orgresearchgate.net

Studies have pointed to more specific effects on pituitary function and structure. Research involving the administration of this compound acetate to rats indicated an increase in the weight of the hypophysis (pituitary gland). scispace.com Histopathological examination in rats treated long-term with a combination of this compound acetate and an estrogen revealed chromophobe cell hyperplasia in the pituitary. nih.gov Following the withdrawal of the treatment, the tinctorial affinity of other pituitary cells, the basophils and acidophils, returned. nih.gov

Furthermore, a study in older diabetic women suggested that one year of this compound therapy was associated with decreased responses to metyrapone, an agent that blocks cortisol synthesis. nih.govresearchgate.net This observation led to the suggestion that this compound may inhibit the hypothalamic-pituitary controlled output of Adrenocorticotropic Hormone (ACTH). nih.govresearchgate.net This is supported by findings that this compound acetate administration in rats reduced the capacity of the adrenal cortical tissue to respond to ACTH. scispace.com

The effects of this compound on mammary gland tissue have been examined in animal models, revealing significant impacts on both histopathology and regression dynamics. Progestogens, in general, play a role in the development of the mammary gland, particularly in ductal branching and lobuloalveolar differentiation. hormonebalance.orgnih.gov

A key study investigated the long-term administration of a combination of this compound acetate and quinestrol to rats for 50 weeks. nih.gov This treatment resulted in the appearance of mammary chain masses, which were histologically identified as adenocarcinomas. nih.gov This finding demonstrates a profound effect on the histopathology of the mammary gland, leading to neoplastic changes.

Interestingly, the same study also explored the regression dynamics of these changes following the cessation of treatment. After a 30-week observation period post-treatment, the mammary chain masses decreased in both size and incidence. nih.gov The mammary gland tumors themselves showed regressive changes, which included the disappearance of the adenocarcinoma. nih.gov These results highlight the regressive potential of some steroid-induced mammary gland carcinomas in rats following withdrawal of the hormonal stimulus. nih.gov

The table below summarizes the key findings from the study on rats treated with this compound acetate and Quinestrol.

Clinical Research and Therapeutic Applications of Quingestanol Research Focus

Efficacy Assessments in Reproductive Health

Contraceptive Effectiveness Rates in Diverse Populations

Quingestanol acetate (B1210297) has been evaluated for its contraceptive efficacy, particularly as a low-dose oral contraceptive. A significant study involving 652 women, of whom 80% were postpartum, assessed the effectiveness of this compound acetate. nih.gov Over an average of 9.6 cycles of use, a total of 16 pregnancies were reported. nih.gov Six of these pregnancies were attributed to method failure, resulting in a failure rate of 3.1 per 100 woman-years. nih.gov The majority of women in this study, 92%, continued with the treatment, suggesting a high level of acceptability. nih.gov Menstrual cycle length, as well as the duration and amount of flow, were generally consistent with normal cycles for the participants. nih.gov

Participant GroupNumber of ParticipantsStudy Duration (Average Cycles)Method Failure Rate (per 100 woman-years)
Predominantly Postpartum Women6529.63.1

Postcoital Contraception Efficacy

While research has been conducted on the use of this compound acetate for postcoital contraception, specific efficacy rates and detailed clinical trial data from the provided search results are not available. nih.gov The evaluation of its effectiveness in this capacity has been a subject of clinical investigation. nih.gov

Puerperal Contraception and Lactation Interactions

This compound acetate has been specifically studied for its use as a contraceptive during the puerperium (the period following childbirth). nih.gov In a major study, 80% of the 652 participants were postpartum women, indicating a research focus on this specific population. nih.gov The findings suggest that this compound acetate is a clinically safe and effective contraceptive option for postpartum patients. nih.gov The research also notes considerations regarding lactation, although specific data on interactions were not detailed in the provided search results. nih.gov

Long-Term Clinical Outcomes and Reversibility of Effects

Information regarding the long-term clinical outcomes and the reversibility of the contraceptive effects of this compound is not detailed in the available search results.

Investigational Applications and Specialized Patient Cohorts

Applications in Menopausal Management

This compound acetate has been investigated for its therapeutic potential in managing menopausal symptoms, particularly in specialized patient cohorts such as diabetic women. nih.gov Research has shown that prolonged therapy with this compound acetate in diabetic women in the menopausal range can lead to a reduction of high serum Luteinizing Hormone (LH) levels toward or to normal levels. nih.gov This effect was observed to be maintained during the second and third years of daily administration. nih.gov

Interestingly, the treatment did not affect normal LH and normal or high Follicle-Stimulating Hormone (FSH) levels in patients who had these levels prior to therapy. nih.gov Other endocrine indices, such as serum Protein-Bound Iodine (PBI) and Thyroxine (T4), plasma 11-hydroxycorticosteroids, and urinary excretion of various steroids, remained relatively unchanged during the course of treatment. nih.gov The steroid was reported to be well tolerated by this patient group. nih.gov

Potential in Diabetic Patient Cohorts

Research into the application of this compound, a synthetic progestin, within diabetic patient populations has been limited, with a notable study focusing on its long-term effects in menopausal women with diabetes. This research provides the primary basis for understanding the potential metabolic implications of this compound in this specific cohort.

A significant clinical investigation monitored menopausal diabetic women undergoing continuous daily therapy with this compound acetate over a three-year period. The study aimed to assess the impact of the progestin on various endocrine and metabolic parameters.

Detailed Research Findings:

Throughout the 36-month study, a range of metabolic markers were observed. Notably, insulin (B600854) responses to oral glucose, along with several other endocrine indices, remained relatively stable during the course of the this compound therapy. nih.gov These included serum protein-bound iodine (PBI) and thyroxine (T4), plasma 11-hydroxycorticosteroids, and serum growth hormone levels. nih.gov Furthermore, urinary excretion of 17-ketosteroids, Porter-Silber chromogens, 11-desoxycortisol metabolites, estrogens, and creatinine (B1669602) also showed no significant changes. nih.gov

However, by the end of the third year of treatment, a subtle alteration in glucose metabolism was recorded. A small increase in fasting blood glucose levels was observed, which was accompanied by a more pronounced hypoglycemic response following an oral carbohydrate challenge. nih.gov The researchers suggested that these changes likely reflected the natural progression of treated diabetes mellitus rather than a direct effect of the this compound therapy. nih.gov

The study also noted that other physiological and biochemical markers remained largely unaffected by the prolonged progestin therapy. Body weight, blood pressure, pulse rate, and electrocardiograms were comparable before and after the three-year treatment period. nih.gov Similarly, serum electrolytes, lipids, and proteins generally fluctuated within the pre-therapy ranges. nih.gov

The following tables present a summary of the key findings from this clinical research.

Table 1: Endocrine and Metabolic Parameters During this compound Therapy

Parameter Observation
Insulin Response to Oral Glucose Remained relatively unchanged nih.gov
Serum PBI and T4 Remained relatively unchanged nih.gov
Plasma 11(OH) Corticosteroids Remained relatively unchanged nih.gov
Serum Growth Hormone Remained relatively unchanged nih.gov
Urinary 17-Ketosteroids Remained relatively unchanged nih.gov

Table 2: Glucose Metabolism at 36 Months of this compound Therapy

Parameter Observation
Fasting Blood Glucose Small increase nih.gov

Table 3: General Health and Biochemical Markers During this compound Therapy

Parameter Observation
Body Weight Remained about the same nih.gov
Blood Pressure Remained about the same nih.gov
Pulse Rate Remained about the same nih.gov
Serum Lipids Fluctuated within pre-therapy ranges nih.gov

Comparative Studies of Quingestanol

Comparative Effectiveness with Other Progestogen-Only Contraceptives

Quingestanol acetate (B1210297) was developed as a progestogen-only pill (POP) and has been evaluated for its contraceptive effectiveness. wikipedia.orgresearchgate.net POPs, in general, exert their contraceptive effect through mechanisms such as thickening cervical mucus to impede sperm penetration and, depending on the progestogen and dose, inhibiting ovulation. iiab.me

The effectiveness of contraceptives is commonly measured by the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use. A comprehensive literature review synthesizing data from numerous studies on POPs provides a basis for comparison. While direct, head-to-head clinical trials comparing this compound acetate with other POPs are scarce in recent literature, data from historical studies and broad reviews allow for an indirect comparison.

A 2022 literature review highlighted the range of typical-use failure rates (Pearl Index) for various POPs. For traditional POPs (excluding newer formulations like desogestrel (B1670305) and drospirenone), the median Pearl Index was found to be 2.00. nih.gov In contrast, a multicenter, double-blind, randomized trial comparing desogestrel (75 µ g/day ) and levonorgestrel (B1675169) (30 µ g/day ) reported Pearl Indices of 0.14 and 1.17, respectively, demonstrating higher efficacy for desogestrel, which is attributed to its more consistent inhibition of ovulation. ejgm.co.uknih.gov One study included in the broader literature review that assessed this compound acetate was deemed to have a high risk of bias. ibisreproductivehealth.org

Below is a data table comparing the contraceptive effectiveness of various progestogen-only pills based on their Pearl Index.

Data sourced from multiple studies, including a 2022 comprehensive literature review and a direct comparative trial. nih.govejgm.co.ukcolab.ws

Comparative Effects within Combined Hormonal Regimens (e.g., with Quinestrol)

This compound acetate has been notably studied as the progestogenic component in a once-a-month combined oral contraceptive, paired with the long-acting estrogen, Quinestrol (B1678685). drugbank.com This regimen typically involved an initial dose of Quinestrol, followed by a monthly combined tablet of Quinestrol and this compound acetate. drugbank.comcapes.gov.br

Clinical studies on this combination reported pregnancy rates ranging from 0.8 to 4.0 per 100 woman-years. drugbank.com One study involving 303 women over 2,493 cycles found the combination to be an effective contraceptive with good menstrual cycle control. researchgate.net Another trial with 719 women over 7,441 cycles reported a pregnancy rate of 2.1 per 100 woman-years when the pills were taken correctly. nih.gov

The primary effects of this combined regimen were centered on inhibiting ovulation, a function of the long-acting estrogen Quinestrol, and inducing regular withdrawal bleeding, managed by this compound acetate. drugbank.comspringermedizin.de

Endometrial Effects : Studies involving endometrial biopsies showed that the once-a-month combination of Quinestrol and this compound acetate produced an early secretory phase within 4-10 days of administration. nih.gov Biopsies taken later in the cycle (20-28 days) predominantly showed proliferative changes (90%) with a small percentage showing active secretion (7%). nih.gov This cyclical endometrial response, transitioning from proliferative to secretory and back, is crucial for predictable withdrawal bleeding and preventing endometrial hyperplasia. capes.gov.brnih.gov

Biochemical Effects : Research into the biochemical impact of the Quinestrol-Quingestanol acetate pill revealed significant changes in serum lipids. A 24-month study noted a statistically significant elevation in serum triglycerides, free fatty acids, phospholipids, and cholesterol after 6 to 12 months of use. fda.gov These changes were reported to be similar to those observed with daily combination contraceptive pills, and the lipid levels did not exceed the upper limit of normal. fda.gov

Below is a data table summarizing findings from clinical studies on the Quinestrol-Quingestanol Acetate monthly pill.

Data compiled from various clinical trials and reports. researchgate.netdrugbank.comnih.govfda.gov

Methodological Frameworks for Comparative Research in Steroidal Agents

Comparative research in steroidal agents, such as hormonal contraceptives, requires robust methodological frameworks to ensure that the results are valid, reliable, and comparable across different studies. The design and conduct of these clinical trials are critical for accurately assessing efficacy, safety, and other outcomes. nih.gov

Key components of these methodological frameworks include:

Standardized Efficacy Measures : The Pearl Index and life-table analysis are two of the most common methods for calculating contraceptive efficacy. fagg.be However, the comparability of these measures can be affected by study duration and the rules for defining "on-treatment" pregnancies and qualifying menstrual cycles. nih.govfagg.be Longer trials (e.g., 13 cycles) common for hormonal contraceptives may yield lower failure rates than shorter trials. fagg.be

Study Design and Control : Double-blind, randomized, group-comparative trials are considered a high standard for comparing different contraceptive agents, as this design minimizes bias. nih.gov The choice of a comparator (e.g., another active contraceptive or a placebo) is a fundamental design feature.

Participant Population : Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidance recommending that clinical trials for hormonal contraceptives be more inclusive. wikipedia.org This includes enrolling participants from all premenopausal age groups and not placing restrictions on body mass index (BMI), to ensure the trial population is representative of real-world users. nih.govwikipedia.org

Outcome Assessment : Beyond efficacy, comparative studies must use standardized methods for assessing other key outcomes. For hormonal contraceptives, cycle control (i.e., bleeding patterns) is a critical factor for acceptability. However, variability in data collection and analysis of bleeding and spotting events has made cross-trial comparisons difficult. uni.lu There is a recognized need for standardization in how these data are collected and reported. uni.lu

Governance and Risk Assessment : Pharmaceutical industry surveys reveal that companies have established governance processes to ensure consistency and compliance with contraception requirements in clinical trials. nih.govmims.com These processes often involve customizing protocols based on preclinical data, the study population, and the potential for drug-drug interactions with hormonal contraceptives. nih.govmims.com

The development of clear guidance from regulatory agencies and a commitment to standardized methodologies are essential for improving the quality and comparability of research on steroidal agents like this compound. nih.govwikipedia.org

Methodological Approaches in Quingestanol Research

In Vivo Animal Model Investigations

Animal models are fundamental in the preclinical assessment of steroid hormones, providing initial data on biological activity and mechanisms of action. However, it is noted that significant differences can exist between animal species and humans in terms of metabolism, placental transport, and the specifics of embryological development, which necessitates careful interpretation when extrapolating results. wikipedia.org

Rodent Studies

Rodent models, including rats and gerbils, have been utilized in the study of quingestanol and its combinations.

Hormonal and Reproductive Effects: In vivo experiments in male rats have been conducted to examine the effects of synthetic estrogens, often used in combination with progestins like this compound. nih.gov These studies typically measure outcomes such as the weight of reproductive organs (testis, epididymides, seminal vesicle, and prostate) and serum levels of hormones like testosterone (B1683101), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). nih.gov

Long-Term Studies: Long-term toxicity studies in rats have been performed using this compound acetate (B1210297), sometimes in combination with the long-acting estrogen quinestrol (B1678685). nih.govwikipedia.org These studies involve administering the compounds over extended periods, such as 50 weeks, to observe potential long-term effects. wikipedia.org

Population Control Research: A combination of quinestrol and a progestogen has been incorporated into baits to control wild Mongolian gerbil populations, demonstrating an application of its reproductive effects in a veterinary context. researchgate.net

Primate Studies

Non-human primates (NHPs), such as monkeys and baboons, are often used in preclinical trials due to their high degree of physiological similarity to humans. mims.com Methodologies for NHP studies can include subcutaneous administration of compounds and subsequent analysis of tissues from various anatomical sites to observe cellular changes. wikipedia.org While this compound acetate has been used in in vivo studies involving monkeys, detailed public findings from these specific primate studies are limited. iiab.me

Human Clinical Research Designs

Human studies are essential for determining the effects and clinical relevance of compounds like this compound. Research has included both observational and interventional designs.

Observational Studies

Observational studies have assessed the effects of progestogen-only contraceptives, including this compound acetate, in real-world settings without investigator-led intervention. A systematic review identified 38 observational studies that examined various progestogen-only methods in breastfeeding women. wikipedia.org These studies followed women using methods that included this compound acetate and reported on clinical outcomes. wikipedia.org Other research has observed that women using daily low doses of progestogens, including this compound, often have corpora lutea that are functionally abnormal and produce subnormal amounts of progesterone (B1679170). wikidata.org

Interventional Clinical Trials

Interventional trials are controlled experiments designed to evaluate the effects of a specific treatment. This compound acetate has been the subject of numerous clinical trials, particularly for its use as an oral contraceptive, both in once-a-month and postcoital regimens.

Key findings from these trials include:

Ovulation and Hormonal Levels: In a trial of a once-a-month combination of quinestrol and this compound acetate, investigations into the hypothalamic-pituitary-ovarian cycle were conducted by measuring plasma levels of progesterone, FSH, LH, and estrogen. nih.govfishersci.at Results indicated that the treatment abolished ovulation, with FSH concentrations remaining constant throughout the treatment period. fishersci.at

Menstrual Cycle Control: A study involving 303 women over 2,493 cycles using a once-a-month quinestrol-quingestanol combination found that menstrual cycle control was good, with normal amounts of flow. nih.gov In another large study of 652 women over an average of 9.6 cycles, menstrual cycle length, duration, and flow were found to be consistent with normal cycles. wikipedia.org

Postcoital Use: The efficacy of this compound acetate as a postcoital contraceptive was evaluated in several large clinical trials. lipidmaps.orgwikipedia.org One multi-center study involved 2,702 patients and 18,531 cycles of therapy. wikipedia.org

The table below summarizes key data from selected interventional clinical trials on this compound acetate.

Study Focus Number of Participants Number of Cycles Key Investigated Outcomes Reference(s)
Once-a-Month Contraception3032,493Menstrual cycle control, flow amount and duration. nih.gov
Low-Dose Daily Contraception652~6,259 (avg. 9.6/woman)Menstrual cycle length, duration, flow, amenorrhea, intermenstrual bleeding. wikipedia.org
Postcoital Contraception2,70218,531Efficacy, menstrual cycle effects. wikipedia.org
Postcoital Contraception (Pooled)Not specified17,079Efficacy across various doses. lipidmaps.org
Hormonal Cycle Effects55352Plasma levels of progesterone, FSH, LH, and estrogen. nih.gov

In Vitro and Ex Vivo Experimental Systems

In vitro (in glass, i.e., in a controlled laboratory environment) and ex vivo (using tissue from an organism in an external environment) studies allow for the investigation of molecular mechanisms.

Enzyme Activity Studies: The effect of this compound acetate on enzyme activity has been studied in human tissues. In one in vitro study using microsome preparations from human breast carcinoma tissues, this compound acetate was found to have a strict activator effect on the enzyme estrone (B1671321) sulfatase. wikipedia.org This study classified various synthetic progestogens based on their effects on this enzyme, which is involved in the production of biologically active estrogens. wikipedia.org

Receptor Binding Assays: A common in vitro technique for steroid hormones involves displacement assays to determine relative binding affinities for hormone receptors. researchgate.net These assays typically use preparations of rodent uterine cytosol containing estrogen or progesterone receptors. The ability of a test compound to displace a labeled hormone from the receptor is measured to quantify its binding affinity. researchgate.net Although not specifically detailed for this compound, this methodology is standard for characterizing the hormonal activity of progestins and their metabolites like norethisterone. alfa-chemistry.com

Receptor Binding Assays

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for its receptor. These assays are crucial in pharmacological studies to characterize the interaction between a compound like this compound and its biological targets. The primary target for progestogenic compounds is the progesterone receptor (PR).

In a study analyzing progestin binding sites in adult male rabbit lung cytosol using [3H]promegestone (a synthetic progestin), the competitive binding ability of several steroids was evaluated. The results demonstrated that this compound does bind to the progesterone receptor. The order of potency for inhibiting [3H]promegestone binding was found to be: R5020 > norgestrel (B7790687) > norethindrone (B1679910) > progesterone > norethindrone acetate > norethynodrel (B126153) > deoxycorticosterone > lynestrenol (B534155) > this compound > testosterone > 17 beta-estradiol > cortisol. nih.gov This indicates that while this compound binds to the progesterone receptor, its affinity is lower than that of progesterone and other synthetic progestins like norgestrel and norethindrone in this specific assay. nih.gov

This compound acetate is recognized as a prodrug of norethisterone. wikipedia.org Norethisterone itself is known to bind to the progesterone receptor with an affinity that is approximately 150% that of progesterone. standardofcare.com The mechanism of action for progestins involves binding to these specific nuclear receptors, which function as ligand-responsive transcription regulators. researchgate.netebi.ac.uk This binding initiates a conformational change in the receptor, which then modulates the transcription of target genes. ebi.ac.uk this compound acetate also exhibits weak estrogenic activity, suggesting some interaction with estrogen receptors, though its primary activity is progestogenic. wikipedia.org

Cell and Tissue Culture Models

Cell and tissue culture models are indispensable tools in biomedical research, providing controlled environments to study the effects of compounds at the cellular and tissue level. These in vitro systems allow for the detailed investigation of cellular mechanisms, such as cell proliferation, differentiation, and apoptosis, in response to specific agents like this compound.

While specific studies focusing exclusively on this compound in cell culture models are not extensively detailed in the provided literature, the effects of progestins, in general, have been examined using various cell lines. For instance, endometrial cell lines are commonly used to study the impact of progestational agents on the uterine lining. researchgate.net Progestins are known to induce changes in endometrial cells, including glandular atrophy and stromal decidualization. researchgate.netcmu.ac.th Studies on other progestins have utilized endometrial cancer cell lines (e.g., HEC-1B) and breast cancer cell lines (e.g., T47D) to investigate mechanisms of action, such as the inhibition of estrogen-stimulated cell proliferation. iarc.fr

Given that this compound acetate acts as a progestogen, it is plausible that similar cell culture models, particularly those derived from the endometrium, would be employed to study its specific effects on cell morphology, gene expression, and signaling pathways. wikipedia.orgresearchgate.net These models would allow researchers to dissect the molecular events triggered by this compound binding to its receptor, contributing to a deeper understanding of its contraceptive and therapeutic actions. The use of three-dimensional (3D) cell cultures, such as spheroids, is also becoming more common as they more closely mimic the in vivo environment. farmaciajournal.comcrownbio.com

Advanced Analytical and Biochemical Techniques

Metabolite Profiling and Pharmacokinetic Analysis

A key study on the metabolism of this compound acetate in women revealed that after oral administration, the compound is rapidly absorbed and demonstrates a high degree of bioavailability. nih.govkarger.comkarger.com The biotransformation of this compound acetate follows two primary metabolic pathways:

Deacylation to form this compound. nih.govkarger.com

O-dealkylation of the 3-cyclopentyl enol ether group to yield norethindrone acetate. nih.govkarger.com

Both of these initial metabolites, this compound and norethindrone acetate, are subsequently converted to norethindrone, which is a potent progestin itself. nih.govkarger.comkarger.com This metabolic cascade indicates that this compound acetate functions as a prodrug, with its ultimate progestogenic activity being mediated significantly by its conversion to norethindrone. wikipedia.org

The techniques employed in such studies typically involve the administration of a radiolabeled version of the drug (e.g., using Carbon-14 or Tritium isotopes) to track its fate in the body. nih.gov Plasma, urine, and fecal samples are collected over time and analyzed using methods like thin-layer chromatography (TLC) to separate the parent drug from its various metabolites. nih.gov Modern approaches utilize advanced techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) for more detailed and rapid identification of metabolites and their pharmacokinetic profiles. researchgate.net

Table 1: Metabolic Pathway of this compound Acetate

Parent Compound Primary Metabolic Pathway Intermediate Metabolite(s) Final Active Metabolite
This compound Acetate Deacylation This compound Norethindrone
This compound Acetate O-dealkylation Norethindrone Acetate Norethindrone

Data derived from studies on the metabolism of this compound acetate in women. nih.govkarger.comkarger.com

Endocrine Hormone Assays

Endocrine hormone assays are used to measure the levels of various hormones in biological fluids, such as blood serum or urine, to assess the physiological impact of a drug. In the context of this compound research, these assays have been vital for determining its effects on the hypothalamic-pituitary-gonadal axis.

Studies investigating the mechanism of action of this compound acetate have consistently shown its influence on gonadotropin levels. Administration of this compound acetate has been found to suppress the mid-cycle peaks of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.govwho.int This anti-gonadotrophic action is a primary mechanism behind its ability to inhibit ovulation. iarc.fr

In addition to affecting LH and FSH, this compound treatment has been shown to alter the levels of other hormones. For example, a decrease in serum progesterone during the luteal phase has been observed, indicating a disturbance of corpus luteum function. nih.gov Urinary estrogen levels have also been reported to be altered. nih.gov In one study, while plasma FSH was significantly depressed, plasma LH was only slightly affected, highlighting the complex and sometimes differential effects on gonadotropin secretion. nih.gov These findings are typically generated using immunoassays, such as radioimmunoassay (RIA), which are highly sensitive methods for quantifying hormone concentrations. who.int

Table 2: Summary of this compound's Effects on Endocrine Hormones

Hormone Effect Observed Study Context
Luteinizing Hormone (LH) Suppression of preovulatory peak Healthy ovulating women during treatment cycle nih.gov
Follicle-Stimulating Hormone (FSH) Suppression of preovulatory peak Healthy ovulating women during treatment cycle nih.gov
Progesterone Decrease in luteal phase levels Healthy ovulating women during treatment cycle nih.gov
Estrogens (urinary) Altered levels Healthy ovulating women during treatment cycle nih.gov
FSH (plasma) Depressed levels for up to 3 months Postmenopausal women after a single dose nih.gov
LH (plasma) Slightly affected Postmenopausal women after a single dose nih.gov

Histopathological and Morphological Assessments

Histopathological and morphological assessments involve the microscopic examination of tissue samples to evaluate the structural changes induced by a compound. This methodology has been applied to understand the effects of this compound on target tissues like the endometrium and fallopian tubes.

Studies on women using this compound acetate have shown that it significantly modifies the histology of the endometrium. researchgate.net Endometrial biopsy specimens taken from women during treatment cycles revealed alterations in morphology. nih.gov Progestogens, including this compound when used in combination with an estrogen, can induce various endometrial changes ranging from early secretory patterns to proliferative changes depending on the timing of the biopsy relative to administration. capes.gov.br The prolonged use of progestins typically leads to an inactive or suppressed endometrium, characterized by glandular atrophy and stromal changes, which creates an environment unfavorable for embryo implantation. cmu.ac.thiarc.frcapes.gov.br

Morphological studies have also been conducted on human fallopian tubes from women who had been using a combined contraceptive preparation containing quinestrol and this compound. nih.gov These in vitro studies examined the contractility of the isthmus portion of the tubes. The findings showed that the combined oral contraceptive group exhibited a higher rate of contractile activity and contractions of greater intensity compared to those on pure progestins. nih.gov Additionally, histochemical tests on these tissues revealed a decrease in energetic material and enzymatic activity related to carbohydrate metabolism in the tubes of the progestin group. nih.gov Such detailed morphological and histochemical assessments provide insight into how this compound may affect gamete transport and the function of the fallopian tubes. nih.gov

Future Directions and Research Gaps in Quingestanol Studies

Elucidation of Undefined Mechanisms of Action

The precise mechanisms through which Quingestanol exerts its contraceptive effects are not entirely understood, presenting a significant knowledge gap. Although it is known to be a progestin, acting as an agonist for the progesterone (B1679170) receptor, the nuances of its action require more detailed investigation. wikipedia.org

Research indicates that low-dose this compound acetate (B1210297) may not consistently suppress ovulation. glowm.com Studies have shown that while it can suppress the preovulatory peaks of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), alter urinary estrogen levels, and decrease serum progesterone during the luteal phase, its contraceptive efficacy likely relies on a combination of factors. nih.gov These include altering ovulation, disturbing corpus luteum function, and changing cervical mucus properties to inhibit sperm penetration. nih.gov However, the relative contribution and interplay of these mechanisms remain to be fully elucidated.

Future research should aim to:

Delineate the specific molecular interactions between this compound and the progesterone receptor, including downstream signaling pathways.

Investigate its effects on endometrial receptivity at a molecular level to understand how it may prevent implantation.

Clarify its impact on the hypothalamic-pituitary-ovarian axis , particularly how it modulates gonadotropin secretion to affect follicular development and ovulation. researchgate.netscispace.com

A deeper understanding of these mechanisms is crucial for optimizing its use and exploring new therapeutic possibilities.

Comprehensive Long-Term Reversibility Studies

The long-term reversibility of the physiological changes induced by this compound, particularly after prolonged use, is an area with a significant lack of comprehensive data. nih.gov While some studies on hormonal contraceptives suggest that minor alterations in carbohydrate metabolism may be reversible within three months of discontinuation, data specific to this compound is sparse. who.int

One study in rodents treated with a combination of this compound acetate and an estrogen for 50 weeks observed several pathological changes, some of which were reversible after a 30-week withdrawal period. nih.gov For instance, while hair loss and lens opacities did not resolve, there was a decrease in the size and incidence of mammary tumors, with some showing regressive changes. nih.gov Atrophic changes and inflammation in the ovaries and uterus also showed signs of reduction and regeneration after treatment cessation. nih.gov

However, these findings in animal models may not directly translate to humans. There is a clear need for well-designed, long-term follow-up studies in women who have used this compound-containing contraceptives. Such studies should focus on:

Time to return of fertility after cessation of use.

Long-term effects on menstrual cycle regularity and ovarian function.

Reversibility of any metabolic changes observed during use.

Gathering this data is essential for providing comprehensive information to individuals considering this form of contraception.

Advanced Pharmacogenomic Investigations

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is a rapidly advancing field with significant implications for hormonal contraception. societyfp.orgattodiagnostics.com There is a recognized need for more research into the pharmacogenomics of progestins in general, and this applies to this compound as well. nih.gov

Inter-individual variability in the serum concentrations of progestins can be high, likely due to a combination of intrinsic factors, including genetic variations in drug-metabolizing enzymes. nih.gov For example, research on other progestins like etonogestrel (B1671717) has identified genetic variants, such as CYP3A7*1C, that are associated with lower drug levels due to increased metabolism. societyfp.org This highlights the potential for genetic factors to influence the efficacy and side effect profile of hormonal contraceptives. societyfp.orgveeva.com

Future pharmacogenomic studies on this compound should aim to:

Identify genetic polymorphisms in enzymes responsible for its metabolism, such as cytochrome P450 enzymes. drugbank.com

Investigate variations in the progesterone receptor (PGR) gene and their impact on individual sensitivity to this compound. attodiagnostics.com

Correlate genetic profiles with clinical outcomes , including contraceptive effectiveness and the incidence of side effects.

Such research could pave the way for a more personalized approach to hormonal contraception, allowing for the selection of the most appropriate progestin and dosage based on an individual's genetic profile.

Exploration of Novel Therapeutic Potentials

Beyond its established use in contraception, the unique properties of this compound may lend themselves to other therapeutic applications. As a synthetic progestin, it is part of a class of compounds that have been investigated for various gynecological and non-gynecological conditions. drugbank.com

For instance, other progestins are used in the management of:

Menstrual disturbances and dysmenorrhea. ncats.io

Endometriosis. drugbank.com

Certain types of cancer. drugbank.com

Given that this compound is a derivative of norethisterone, which itself has various therapeutic uses, it is plausible that this compound could have similar or distinct applications. wikipedia.orgncats.io Research into its potential anti-cancer properties, for example, could be a fruitful avenue of investigation. biotechmedjournal.comresearchgate.net

Future studies should explore:

The efficacy of this compound in treating endometriosis or abnormal uterine bleeding , similar to other progestins.

Its potential role in hormone replacement therapy , possibly in combination with an estrogen.

Its activity in hormone-sensitive cancers , to determine if it has any anti-proliferative or pro-apoptotic effects.

Systematic screening of this compound in various disease models could uncover novel therapeutic potentials for this compound, extending its utility beyond contraception.

Q & A

Q. How to design a preclinical study evaluating Quingestanol's pharmacological efficacy?

Methodological Answer: Utilize the PICO framework (Population, Intervention, Comparison, Outcome) to structure your study. For example:

  • Population : Select appropriate animal models (e.g., rodents for metabolic studies).
  • Intervention : Define this compound dosage ranges based on prior pharmacokinetic data.
  • Comparison : Include control groups (vehicle-only and positive controls).
  • Outcome : Measure biomarkers (e.g., receptor binding affinity, enzyme inhibition). Ensure adherence to reproducibility standards by detailing protocols in the "Materials and Methods" section, including equipment specifications and statistical software used .

Q. What analytical methods validate this compound's chemical purity and stability in experimental settings?

Methodological Answer: Combine High-Performance Liquid Chromatography (HPLC) for purity analysis and Nuclear Magnetic Resonance (NMR) for structural validation. For stability studies:

  • Conduct accelerated degradation tests under varying pH, temperature, and light exposure.
  • Use mass spectrometry to identify degradation products. Document all procedures with raw data in supplementary materials to enable replication .

Q. How to conduct a systematic literature review on this compound's known mechanisms of action?

Methodological Answer:

  • Construct Boolean search strings (e.g., (this compound AND "mechanism of action") NOT "clinical trial") across databases like PubMed and EMBASE.
  • Screen results using PRISMA guidelines, focusing on peer-reviewed studies with robust experimental designs.
  • Extract data into a standardized table (e.g., compound concentration, assay type, observed effects) for comparative analysis .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data on this compound's efficacy?

Methodological Answer:

  • Perform meta-analysis to quantify effect size discrepancies.
  • Investigate variables like bioavailability differences (e.g., protein binding in serum vs. cell culture media).
  • Use triangulation by cross-validating results with alternative models (e.g., ex vivo tissue assays or computational simulations) .
  • Apply sensitivity analysis to identify confounding factors (e.g., dosing frequency, metabolic enzymes) .

Q. What statistical approaches address heterogeneous patient responses in this compound clinical trials?

Methodological Answer:

  • Implement mixed-effects models to account for inter-patient variability.
  • Use Bayesian hierarchical modeling to pool data from small subgroups.
  • Stratify populations by covariates (e.g., genetic polymorphisms, comorbidities) and analyze outcomes using ANCOVA .

Q. How to integrate multi-omics data to elucidate this compound's mechanism of action?

Methodological Answer:

  • Combine transcriptomic, proteomic, and metabolomic datasets via pathway enrichment analysis (e.g., Gene Ontology, KEGG).
  • Employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers.
  • Validate findings using CRISPR-Cas9 knockout models to test candidate genes .

Q. How to ensure reproducibility in this compound synthesis protocols across laboratories?

Methodological Answer:

  • Publish detailed synthetic routes with step-by-step reaction conditions (e.g., solvent purity, catalyst ratios).
  • Share raw spectral data (NMR, IR) in open-access repositories.
  • Use round-robin testing to compare yields and purity metrics across independent labs .

Data Management and Ethics

Q. How to structure datasets for public sharing in this compound research?

Methodological Answer:

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Annotate datasets with metadata (e.g., experimental conditions, instrument settings).
  • Deposit data in discipline-specific repositories (e.g., ChEMBL for chemical data) .

Q. What ethical considerations apply when designing this compound studies involving human subjects?

Methodological Answer:

  • Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development.
  • Obtain informed consent with explicit disclosure of potential side effects.
  • Include a Data Safety Monitoring Board (DSMB) for interim analyses .

Contradiction and Validation

Q. How to validate conflicting reports on this compound's toxicity thresholds?

Methodological Answer:

  • Replicate studies using Good Laboratory Practice (GLP) standards.
  • Compare toxicity endpoints (e.g., LD50, histopathology) across species.
  • Apply Benchmark Dose Modeling (BMD) to refine risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.